molecular formula C18H22N6O B5678196 N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-4-(1H-pyrazol-3-yl)benzamide

N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-4-(1H-pyrazol-3-yl)benzamide

Cat. No. B5678196
M. Wt: 338.4 g/mol
InChI Key: MCRKQHXEKAGRTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the specified molecule often involves the reaction of hydrazonoyl chlorides with nitriles or acetylenes, leading to the formation of triazoles and pyrazoles in good to moderate yields. This method, as demonstrated by Ito et al. (1983), is a versatile approach for generating various substituted 1-methyl-1H-1,2,4-triazoles and -pyrazoles, highlighting the synthetic accessibility of such compounds through relatively straightforward chemical reactions (Ito et al., 1983).

Molecular Structure Analysis

The molecular structure of compounds containing pyrazole and triazole rings has been extensively studied through techniques such as X-ray diffraction. For instance, Kumara et al. (2018) synthesized a novel pyrazole derivative and characterized its structure, revealing the spatial arrangement and confirming the expected molecular geometry through single-crystal X-ray diffraction studies. Such analyses provide essential insights into the conformational preferences and intermolecular interactions that can influence the compound's reactivity and properties (Kumara et al., 2018).

Chemical Reactions and Properties

Compounds with 1,2,4-triazole and pyrazole moieties participate in various chemical reactions, reflecting their reactivity towards different reagents. For example, the formation of these compounds through reactions involving acetyl chloride or various aromatic aldehydes showcases their chemical versatility and potential for further functionalization (Panchal & Patel, 2011).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. X-ray crystallography studies, like those conducted by Kumara et al., offer valuable data on the crystal packing, hydrogen bonding, and overall stability of these molecules, which are vital for designing compounds with desired physical characteristics (Kumara et al., 2018).

properties

IUPAC Name

N-[3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butyl]-4-(1H-pyrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-12(2)10-16(17-19-11-21-24(17)3)22-18(25)14-6-4-13(5-7-14)15-8-9-20-23-15/h4-9,11-12,16H,10H2,1-3H3,(H,20,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRKQHXEKAGRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NC=NN1C)NC(=O)C2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-4-(1H-pyrazol-3-yl)benzamide

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